3-Bromo-5-ethoxybenzene-1,2-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

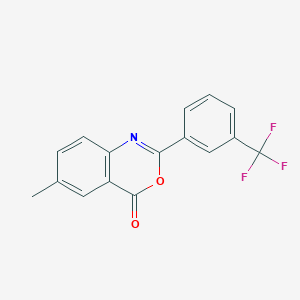

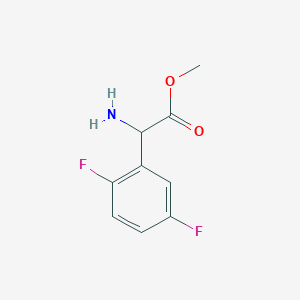

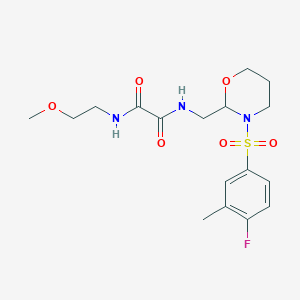

“3-Bromo-5-ethoxybenzene-1,2-diamine” is a chemical compound with the molecular formula C8H11BrN2O . It has a molecular weight of 231.09 . The compound is canonicalized .

Synthesis Analysis

While specific synthesis methods for “3-Bromo-5-ethoxybenzene-1,2-diamine” were not found, general methods for the synthesis of similar compounds involve reactions such as bromination, methoxylation, and oxidation . For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a key intermediate for preparing Coenzyme Q, involves a reaction sequence starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .Molecular Structure Analysis

The molecular structure of “3-Bromo-5-ethoxybenzene-1,2-diamine” includes a bromine atom (Br), an ethoxy group (C2H5O), and two amine groups (NH2) attached to a benzene ring . The compound has a complexity of 145, a rotatable bond count of 2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromo-5-ethoxybenzene-1,2-diamine” include an exact mass of 230.00548 and a monoisotopic mass of 230.00548 . The compound has a topological polar surface area of 61.3 and a heavy atom count of 12 .Scientific Research Applications

Polymer Synthesis

One of the applications involves the synthesis of hyperbranched polymers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to give polymers with high molecular weight. These polymers contain phenolic groups that can be readily modified, showing the versatility of brominated compounds in creating functional materials Uhrich, K., Hawker, C., Fréchet, J., & Turner, S., 1992.

Environmental Science

In environmental science, the study of degradation products of UV filters like benzophenone-3 in chlorinated seawater swimming pools is significant. Manasfi et al. (2015) highlighted the transformation products of oxybenzone in chlorinated seawater, where bromine formed due to chlorine's reaction with bromide in seawater leads to more toxic brominated disinfection byproducts. This research underscores the environmental impact of brominated compounds and their interactions with other chemicals in water bodies Manasfi, T., Storck, V., Ravier, S., Demelas, C., Coulomb, B., & Boudenne, J., 2015.

Organic Chemistry

In the realm of organic chemistry, brominated compounds are pivotal in developing new synthetic methodologies. For instance, the palladium-mediated N-arylation of heterocyclic diamines by Cabello-Sanchez et al. (2007) provided insights into the chemoselectivity of reactions involving bromobenzene. This research elucidates the role of brominated compounds in facilitating selective organic transformations Cabello-Sanchez, N., Jean, L., Maddaluno, J., Lasne, M., & Rouden, J., 2007.

properties

IUPAC Name |

3-bromo-5-ethoxybenzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPJYOAHLFFDQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)Br)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-ethoxybenzene-1,2-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-oxo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2925398.png)

![7-(6-oxo-6-(4-(pyrimidin-2-yl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2925400.png)

![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925420.png)